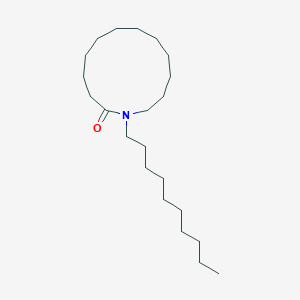
1-Decyl-1-azacyclotridecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decyl-1-azacyclotridecan-2-one can be synthesized from butadiene through a series of reactions. The process begins with the trimerization of butadiene using a Ziegler-Natta catalyst to form 1,5,9-cyclododecatriene. This intermediate is then hydrogenated to produce cyclododecane. Finally, cyclododecane undergoes a series of reactions similar to those used to prepare caprolactam from cyclohexane, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route, with the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient conversion of the starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Decyl-1-azacyclotridecan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-Decyl-1-azacyclotridecan-2-one has a wide range of applications in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Decyl-1-azacyclotridecan-2-one involves its interaction with specific molecular targets and pathways. As a lactam, it can form hydrogen bonds and interact with various enzymes and receptors.
Comparison with Similar Compounds
1-Decyl-1-azacyclotridecan-2-one is unique among macrocyclic lactams due to its specific structure and properties. Similar compounds include:
Caprolactam: Used in the production of nylon-6.
Valerolactam: Used in the production of nylon-5.
Pyrrolidone: Used as a solvent and in the production of polyvinylpyrrolidone.
Compared to these compounds, this compound offers distinct advantages in terms of its mechanical properties and stability, making it a preferred choice for certain industrial applications .
Properties
CAS No. |
58331-36-5 |
|---|---|
Molecular Formula |
C22H43NO |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
1-decyl-azacyclotridecan-2-one |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-11-14-17-20-23-21-18-15-12-9-7-8-10-13-16-19-22(23)24/h2-21H2,1H3 |
InChI Key |
UAWKNKWLPQUPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1CCCCCCCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















